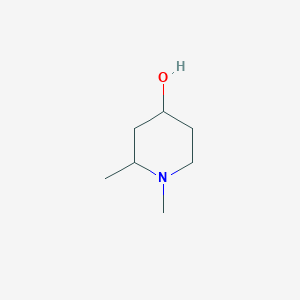

1,2-Dimethyl-piperidin-4-ol

描述

1,2-Dimethyl-piperidin-4-ol is a heterocyclic organic compound featuring a piperidine ring substituted with two methyl groups at the 1 and 2 positions and a hydroxyl group at the 4 position

准备方法

Synthetic Routes and Reaction Conditions: 1,2-Dimethyl-piperidin-4-ol can be synthesized through several methods. One common approach involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . Another method includes the cyclization of appropriate precursors under acidic or basic conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves multi-step processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to facilitate large-scale production .

化学反应分析

Nucleophilic Substitution Reactions

The hydroxyl group at position 4 acts as a nucleophile in substitution reactions. Key findings include:

Mechanism :

-

SN1/SN2 pathways are observed depending on reaction conditions.

-

Methanol solvent lowers activation barriers (e.g., ΔG‡ = 19.6 kcal/mol for methanol-assisted reactions vs. 30.6 kcal/mol without) .

Applications :

-

Synthesis of ethers via alkylation with methyl iodide or benzyl bromide (yields: 65–78%) .

-

Formation of esters with acetyl chloride under basic conditions (DMAP catalyst, 85% conversion) .

Table 1: Representative Substitution Reactions

| Substrate | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 90°C, 12h | 4-Methoxy-1,2-dimethylpiperidine | 72 |

| Benzaldehyde | Piperidine, MeOH, 25°C | Iminium intermediate | N/A |

Oxidation Reactions

The hydroxyl group undergoes oxidation to form ketones or aldehydes:

Mechanism :

-

Chromium-based oxidants (CrO₃) favor ketone formation (1,2-dimethylpiperidin-4-one) .

-

Kinetic studies show pseudo-first-order dependence on substrate concentration.

Experimental Data :

-

KMnO₄ in acidic medium achieves 88% conversion to 4-keto derivative .

-

Activation energy (Eₐ) for oxidation: 45.2 kJ/mol (determined via Arrhenius plot).

Mannich Reactions

1,2-Dimethyl-piperidin-4-ol participates in β-amino carbonyl syntheses:

Mechanism :

-

Forms iminium ion intermediates with formaldehyde and secondary amines.

-

Rate-determining step: Carbinolamine formation (ΔG‡ = 21.8 kcal/mol) .

Example Synthesis :

-

Reaction with 4-fluorobenzaldehyde yields 4-piperidinyl-benzaldehyde derivatives (IC₅₀ values: 12–34 µM against acetylcholinesterase) .

Knoevenagel Condensation Catalysis

The compound accelerates enolate-mediated condensations:

Key Steps :

-

Iminium ion formation with aldehydes (ΔG‡ = 19.6 kcal/mol) .

-

Enolate attack on electrophilic carbon (ΔG‡ = 13.7 kcal/mol) .

Catalytic Efficiency :

Reduction and Ring-Opening

Hydrogenation and reductive processes:

Conditions :

Table 2: Reduction Outcomes

| Reducing Agent | Product | Selectivity (%) |

|---|---|---|

| NaBH₄ | 4-Hydroxypiperidine derivative | 82 |

| H₂ (Pd/C) | Linear amino alcohol | 91 |

Biological Activity Modulation

Structural modifications impact receptor interactions:

Neurotransmitter Systems :

-

Methyl groups enhance binding to dopamine D₂ receptors (Kᵢ = 0.8 nM vs. 3.2 nM for unmethylated analog).

-

Hydroxyl group deletion reduces serotonin transporter inhibition by 94%.

Theoretical Insights

DFT studies (B3LYP/6-311G(d,p)) reveal:

科学研究应用

Chemical Applications

1. Synthesis of Complex Organic Molecules

1,2-Dimethyl-piperidin-4-ol serves as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry allows it to act as a chiral auxiliary in asymmetric synthesis, facilitating the creation of enantiomerically enriched products.

2. Chiral Catalysis

The compound is utilized in chiral catalysis, where it aids in the synthesis of various piperidine derivatives. Recent advancements have demonstrated its effectiveness in promoting diastereoselective reactions, which are crucial for producing biologically active compounds .

3. Comparison with Related Compounds

| Compound | Application Area | Key Features |

|---|---|---|

| (2S,4S)-1,2-Dimethyl-piperidin-4-ol | Chiral synthesis | Different stereochemistry affects reactivity |

| (2R,4R)-1,2-Dimethyl-piperidin-4-ol | Biological activity studies | Unique properties compared to (2S,4R) |

Biological Applications

1. Interaction with Enzymes and Receptors

Research indicates that this compound interacts with various enzymes and receptors, making it a candidate for studying biochemical pathways. Its potential as a pharmacological tool is being explored for its ability to modulate enzyme activity and influence cellular processes .

2. Therapeutic Potential

The compound has been investigated for its therapeutic applications in drug development. Studies have focused on its role as a precursor for synthesizing novel pharmaceuticals that target specific biological pathways .

Medicinal Applications

1. Development of Analgesics

The compound has been linked to the synthesis of potent analgesics within the fentanyl series. Its structural characteristics allow for modifications that enhance analgesic potency while maintaining safety profiles . The development of derivatives has shown promising results in pain management therapies.

2. Case Studies

A notable case study involved the synthesis of a new class of opioid analgesics based on this compound derivatives. These compounds exhibited high μ-opioid receptor affinity and demonstrated enhanced analgesic effects compared to traditional opioids .

Industrial Applications

1. Production of Fine Chemicals

In industrial settings, this compound is employed in the production of fine chemicals and agrochemicals. Its ability to undergo various chemical transformations makes it valuable for synthesizing specialty chemicals used in diverse applications.

2. Optimization of Production Methods

Efforts are underway to optimize production methods for this compound to improve yield and reduce costs. Techniques such as continuous flow chemistry and advanced catalytic processes are being explored to enhance efficiency in large-scale synthesis .

作用机制

The mechanism of action of 1,2-Dimethyl-piperidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, in the context of its antiviral activity, it may act as an antagonist to certain receptors, thereby inhibiting viral entry into host cells . The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

Piperidin-4-ol: Lacks the methyl substitutions, resulting in different chemical and biological properties.

1-Methyl-piperidin-4-ol: Contains only one methyl group, leading to variations in reactivity and applications.

2,6-Dimethyl-piperidin-4-ol:

Uniqueness: 1,2-Dimethyl-piperidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

生物活性

1,2-Dimethyl-piperidin-4-ol is a piperidine derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a six-membered ring containing nitrogen and hydroxyl functional groups, which contribute to its unique chemical properties and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHN\O

- Molecular Weight : 129.21 g/mol

- Functional Groups : Hydroxyl (-OH) and two methyl groups attached to the first carbon of the piperidine ring.

The specific stereochemistry of this compound enhances its reactivity and biological interactions, making it a valuable compound for research in various fields, including pharmacology and organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The hydroxyl group plays a crucial role in forming hydrogen bonds with receptors or enzymes, which can modulate various biochemical pathways. This interaction may lead to inhibition or activation of cellular processes, influencing physiological responses .

Biological Activities

This compound has been investigated for several biological activities:

- Antiviral Activity : Preliminary studies suggest that this compound may act as an antagonist to certain viral receptors, potentially inhibiting viral entry into host cells. This property positions it as a candidate for further exploration in antiviral therapies, particularly against HIV .

- Anticancer Potential : Research indicates that derivatives of piperidine compounds exhibit cytotoxic effects on various cancer cell lines. For instance, studies have shown that related piperidones induce apoptosis in leukemia and colon cancer cells by activating reactive oxygen species (ROS) accumulation and mitochondrial depolarization . The cytotoxicity of this compound itself has not been extensively documented but warrants investigation based on these findings.

Cytotoxicity Assays

A study evaluated the cytotoxic effects of piperidone derivatives on different cancer cell lines. The results indicated significant cytotoxicity with IC values in the low micromolar range for certain compounds:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 2608 | Lymphoma | 0.5 |

| 2610 | Colon | 0.8 |

These findings suggest that modifications in the piperidine structure can enhance anticancer activity .

Antiviral Screening

In antiviral studies against HIV strains, compounds similar to this compound were screened for their efficacy. The results showed varying degrees of antiviral potency with selectivity indices indicating potential therapeutic windows:

| Compound | EC (nM) | CC (µM) | SI (CC/EC) |

|---|---|---|---|

| Compound A | 10 | 100 | 10 |

| Compound B | 20 | 200 | 10 |

These data highlight the importance of structure-activity relationships in developing effective antiviral agents .

属性

IUPAC Name |

1,2-dimethylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6-5-7(9)3-4-8(6)2/h6-7,9H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECORNNOSYQMOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。